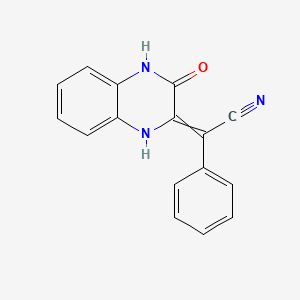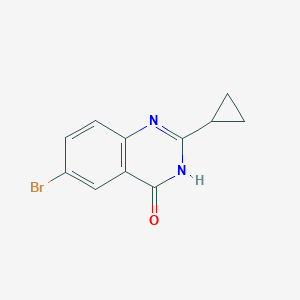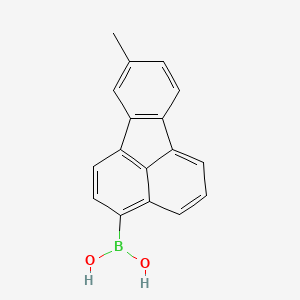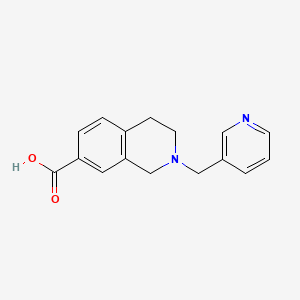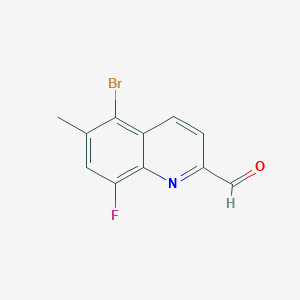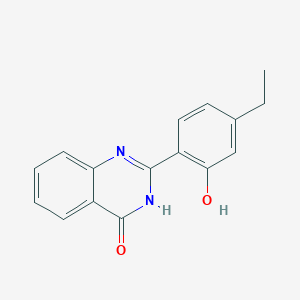
2-Phthalimidomethyl-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile is an organic compound characterized by the presence of an isoindoline-1,3-dione moiety attached to a benzonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as silica-supported niobium complex (SiO2-tpy-Nb) in a solvent mixture of isopropanol and water at reflux conditions . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as the solvent .
Industrial Production Methods
Industrial production of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst efficiency, and solvent recycling to minimize waste and improve yield.
化学反応の分析
Types of Reactions
2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
作用機序
The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The isoindoline-1,3-dione moiety can interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function.
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure and exhibit similar reactivity and applications.
Phthalimide derivatives: Structurally related compounds with similar chemical properties and uses in organic synthesis and pharmaceuticals.
Uniqueness
2-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile is unique due to the presence of both the isoindoline-1,3-dione and benzonitrile groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C16H10N2O2 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
2-[(1,3-dioxoisoindol-2-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H10N2O2/c17-9-11-5-1-2-6-12(11)10-18-15(19)13-7-3-4-8-14(13)16(18)20/h1-8H,10H2 |
InChIキー |
WNDRLQVACLZPRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



